Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group, a sulfonyl group, and an aspartate moiety, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-azidopropane-1-sulfonyl chloride with diethyl L-aspartate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Sodium azide, dimethyl sulfoxide (DMSO), and heat.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Oxidation: Potassium permanganate, acetone, and water.
Major Products Formed
Substitution: Various azide derivatives.
Reduction: Amine derivatives.
Oxidation: Sulfone derivatives.
Scientific Research Applications
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The sulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- Diethyl N-(3-bromopropane-1-sulfonyl)-L-aspartate
- Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
- Diethyl N-(3-iodopropane-1-sulfonyl)-L-aspartate
Uniqueness
Diethyl N-(3-azidopropane-1-sulfonyl)-L-aspartate is unique due to the presence of the azido group, which imparts distinct reactivity compared to its halogenated counterparts. The azido group enables the compound to participate in click chemistry, a highly efficient and selective reaction used in various applications.
Properties
CAS No. |
824429-43-8 |
---|---|
Molecular Formula |
C11H20N4O6S |
Molecular Weight |
336.37 g/mol |
IUPAC Name |
diethyl (2S)-2-(3-azidopropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20N4O6S/c1-3-20-10(16)8-9(11(17)21-4-2)14-22(18,19)7-5-6-13-15-12/h9,14H,3-8H2,1-2H3/t9-/m0/s1 |
InChI Key |
ZCGUBVXIUKVSAH-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-] |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.